2-(azocan-1-ylmethyl)-4-nitrophenol
Description
2-(Azocan-1-ylmethyl)-4-nitrophenol is a nitrophenol derivative featuring an eight-membered azacycle (azocan) attached via a methylene group at the 2-position of the phenolic ring and a nitro group at the para (4-) position. Nitrophenols are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their redox activity, hydrogen-bonding capacity, and spectroscopic versatility .
Properties
IUPAC Name |
2-(azocan-1-ylmethyl)-4-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-14-7-6-13(16(18)19)10-12(14)11-15-8-4-2-1-3-5-9-15/h6-7,10,17H,1-5,8-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTMQMFYDUIMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=C(C=CC(=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azocan-1-ylmethyl)-4-nitrophenol typically involves the reaction of para-fluoronitrobenzene with heptamethyleneimine in the presence of potassium carbonate. The reaction is carried out in water at 90°C with stirring for 8 hours . This method yields the desired compound through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(azocan-1-ylmethyl)-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The azocane ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2-(azocan-1-ylmethyl)-4-nitrophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(azocan-1-ylmethyl)-4-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phenol group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Features
The azocan-1-ylmethyl group introduces steric bulk and electron-donating character compared to smaller substituents like methyl or halogens. Key structural comparisons include:
*Predicted values based on analogs. The azocan group may reduce planarity between aromatic rings compared to smaller substituents, influencing solubility and crystallinity.
Spectroscopic Properties
The nitro group and substituent electronic effects dictate UV-Vis, IR, and NMR characteristics:
The azocan group’s electron-donating nature may red-shift absorption maxima compared to electron-withdrawing substituents (e.g., trifluoromethyl) .
Metabolic Pathways and Toxicity
Nitrophenols are rapidly metabolized to aminophenols and conjugates, but substituents alter bioavailability and excretion:
Environmental Persistence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
